molecular formula C12H24N2O3 B6611317 tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2763760-40-1

tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6611317
CAS No.: 2763760-40-1
M. Wt: 244.33 g/mol
InChI Key: KJYWFULJVQUSDY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (TBDOC) is an organic compound that has been used as a reagent for various chemical reactions in the laboratory. TBDOC is a chiral, 3-substituted oxazolidine, which is a heterocyclic compound containing an oxygen and nitrogen atom in the same ring. Due to its chirality, TBDOC is especially useful in the synthesis of optically active compounds. In addition to its use as a reagent for laboratory synthesis, TBDOC has also been studied for its potential biological applications.

Scientific Research Applications

Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential applications in scientific research. In particular, this compound has been studied for its use in the synthesis of optically active compounds. This compound has been used as a chiral auxiliary for the synthesis of various compounds, such as amino acids, peptides, and carbohydrates. In addition, this compound has been used as a catalyst for the asymmetric synthesis of various compounds, such as amines, alcohols, and esters.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is still under investigation. However, it is thought that this compound acts as a chiral auxiliary to promote the formation of optically active compounds. In particular, this compound is thought to bind to the substrate molecule, allowing it to form a chiral center. This chiral center then acts as a template for the formation of a new chiral center in the product molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In particular, this compound has been studied for its ability to inhibit the growth of certain cancer cell lines. In addition, this compound has been studied for its potential to reduce the toxicity of certain drugs, such as doxorubicin.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments has several advantages. First, this compound is a chiral compound, which makes it useful for the synthesis of optically active compounds. Second, this compound is relatively inexpensive and can be synthesized with a high yield. Third, this compound has been studied for its potential applications in the treatment of certain diseases.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not fully understood. Second, the biochemical and physiological effects of this compound have not been extensively studied. Third, this compound is potentially toxic and should be handled with care.

Future Directions

There are several possible future directions for the study of tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. First, further research should be conducted to better understand the mechanism of action of this compound. Second, further studies should be conducted to investigate the biochemical and physiological effects of this compound. Third, this compound should be studied for its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Fourth, this compound should be studied for its potential to reduce the toxicity of certain drugs. Finally, further research should be conducted to optimize the synthesis of this compound.

Synthesis Methods

Tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized by a two-step method involving the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with 2-aminoethanol in the presence of an acid catalyst. This reaction yields an intermediate product, which is then reacted with tert-butylchloride to form the final product of this compound. This method has been used to synthesize this compound with a high yield of up to 99%.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWFULJVQUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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